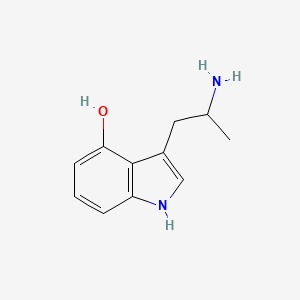

3-(2-aminopropyl)-1H-indol-4-ol

Description

3-(2-aminopropyl)-1H-indol-4-ol is a substituted indole derivative characterized by a hydroxyl group at the 4-position of the indole ring and a 2-aminopropyl side chain at the 3-position. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol (calculated from and ).

Properties

CAS No. |

15066-09-8 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-(2-aminopropyl)-1H-indol-4-ol |

InChI |

InChI=1S/C11H14N2O/c1-7(12)5-8-6-13-9-3-2-4-10(14)11(8)9/h2-4,6-7,13-14H,5,12H2,1H3 |

InChI Key |

BYMNOLWNRCZVLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CNC2=C1C(=CC=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminopropyl)-1H-indol-4-ol typically involves multiple steps. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions involving propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. The final product is obtained through a four-step reaction process . This method is noted for its environmental friendliness and high yield, making it suitable for industrial-scale production.

Industrial Production Methods

Industrial production of 3-(2-aminopropyl)-1H-indol-4-ol follows similar synthetic routes but is optimized for large-scale operations. The process involves careful control of reaction conditions to ensure high yield and purity. The use of safer reagents and environmentally friendly processes is emphasized to reduce production costs and improve safety .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminopropyl)-1H-indol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-aminopropyl)-1H-indol-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with biological systems, particularly its binding to receptors and enzymes.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-aminopropyl)-1H-indol-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. It acts as an agonist or antagonist at various receptor sites, influencing biological pathways and physiological responses. The compound’s effects are mediated through its binding to serotonin receptors, leading to changes in neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-(2-aminopropyl)-1H-indol-4-ol, focusing on substituent variations and pharmacological implications:

Key Structural Differences and Implications

- Substituent Complexity: The target compound’s 2-aminopropyl group (primary amine) contrasts with bulkier substituents in analogues like 4-HO-DIPT (diisopropylamino) or 4-HO-MiPT (isopropyl-methylamino). These differences influence receptor binding affinity and metabolic stability. For example, tertiary amines (e.g., 4-HO-DIPT) exhibit enhanced lipophilicity and CNS penetration compared to primary amines .

- Hydroxyl Position: While all listed compounds feature a hydroxyl group at position 4, derivatives like 3-(2-aminopropyl)-1H-indol-5-ol () demonstrate how positional isomerism affects biological activity. The 4-OH group in the target compound may favor serotonin receptor interactions, similar to psilocin .

- Pharmacological Profiles: Psychedelic Analogues: 4-HO-DIPT and 4-HO-MiPT are known for hallucinogenic effects via 5-HT₂A receptor agonism, whereas the target compound’s primary amine may reduce such activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.